molecular formula C9H16ClN3O B1440481 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185299-06-2

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Cat. No. B1440481
CAS RN: 1185299-06-2
M. Wt: 217.69 g/mol
InChI Key: CQBBREUPFOJJNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles generally involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” might involve similar reactions, but the exact process could vary depending on the specific conditions and reactants used.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a cyclopentyl group and a N-methylamine group. The InChI code for this compound is 1S/C9H15N3O.ClH/c1-10-6-8-11-9 (13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents attached to the oxadiazole ring. They can undergo various reactions such as annulation reactions, desulfurization, and intramolecular rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The molecular weight of this compound is 217.7 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Research

Oxadiazole derivatives have been recognized for their potential in anticancer treatments. They can act as pharmacophores, which are parts of a molecule responsible for its biological activity. As part of a pharmacophore, the oxadiazole ring can interact with specific proteins or enzymes associated with cancer cells, potentially inhibiting their growth or inducing apoptosis .

Vasodilator Development

The structural configuration of oxadiazoles allows them to be utilized in the development of vasodilators. These are medications that dilate blood vessels, which can be beneficial in treating conditions like hypertension. The compound could be part of a larger molecule designed to relax vascular smooth muscle .

Anticonvulsant Agents

Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties. This means they could be used in the treatment of seizure disorders. The compound’s ability to modulate neurotransmitter release or receptor activity in the brain could be the underlying mechanism for this application .

Antidiabetic Therapy

The oxadiazole ring can be incorporated into molecules that serve as antidiabetic agents. These compounds can interact with biological targets that regulate glucose metabolism, offering a potential therapeutic approach for diabetes management .

Energetic Materials

Due to their high nitrogen content, oxadiazole derivatives can be used to create energetic materials. These materials release energy rapidly, usually in the form of an explosion, and are used in various military and industrial applications .

Material Science

In material science, the oxadiazole derivatives can be used to create novel polymers with specific properties such as increased thermal stability or unique electronic characteristics. This makes them suitable for use in a range of technologies, including electronics and coatings .

Analytical Chemistry

The compound’s unique structure allows it to be used as a reagent or a building block in the synthesis of complex molecules. This can be particularly useful in the field of analytical chemistry, where precise reactions and outcomes are necessary .

Proteomics Research

Lastly, the compound can be utilized in proteomics research. It may serve as a biochemical tool for probing protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms .

Future Directions

The future research directions for this compound could involve studying its biological activity, as many 1,2,4-oxadiazoles are known to exhibit various biological activities . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications.

properties

IUPAC Name

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBREUPFOJJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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